molecular formula C24H32O4 B13405803 [(3S,9S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

[(3S,9S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Cat. No.: B13405803
M. Wt: 384.5 g/mol
InChI Key: ONKUMRGIYFNPJW-VETZQXIDSA-N
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Description

The compound [(3S,9S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a complex organic molecule with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple stereocenters and functional groups, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,9S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate typically involves multi-step organic reactions. These steps often include:

    Formation of the core structure: This involves cyclization reactions to form the cyclopenta[a]phenanthrene core.

    Functional group modifications: Introduction of the acetyloxy and ethynyl groups through esterification and alkylation reactions.

    Stereocenter configuration: Ensuring the correct stereochemistry at each chiral center through selective reactions and purification techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(3S,9S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate: undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Hydrogenation of double bonds or reduction of ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

[(3S,9S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate: has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of [(3S,9S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

  • [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
  • [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,3E,5S)-5-methyl-3-hepten-2-yl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol]

Uniqueness

The uniqueness of [(3S,9S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These unique features make it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C24H32O4

Molecular Weight

384.5 g/mol

IUPAC Name

[(3S,9S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C24H32O4/c1-5-24(28-16(3)26)13-11-22-21-8-6-17-14-18(27-15(2)25)7-9-19(17)20(21)10-12-23(22,24)4/h1,14,18-22H,6-13H2,2-4H3/t18-,19?,20+,21?,22-,23?,24-/m0/s1

InChI Key

ONKUMRGIYFNPJW-VETZQXIDSA-N

Isomeric SMILES

CC(=O)O[C@H]1CCC2[C@H]3CCC4([C@H](C3CCC2=C1)CC[C@]4(C#C)OC(=O)C)C

Canonical SMILES

CC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4(C#C)OC(=O)C)C

Origin of Product

United States

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